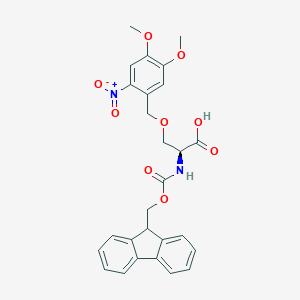

N-Fmoc DMNB-L-serine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to N-Fmoc DMNB-L-serine involves multi-step chemical reactions starting from basic amino acids like L-serine. For instance, the synthesis of N-Fmoc protected amino acids can involve organozinc chemistry, providing a versatile route to substituted phenylalanines and oxoamino acids from L-serine, showcasing the method's applicability to a wide range of modifications (Deboves et al., 2001). Furthermore, methods for creating N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine demonstrate the potential for efficiently incorporating such amino acids into peptides using solid-phase peptide synthesis (Carrasco et al., 2003).

Safety And Hazards

While the specific safety data sheet for N-Fmoc DMNB-L-serine was not found, general safety measures for handling Fmoc-protected amino acids include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Direcciones Futuras

Fmoc-protected amino acids, including N-Fmoc DMNB-L-serine, are critical for constructing synthetic biological systems like peptides . One approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence . This suggests that N-Fmoc DMNB-L-serine and similar compounds will continue to be important in future peptide and proteomics research.

Propiedades

IUPAC Name |

(2S)-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIDGZJCBUYWDB-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514485 |

Source

|

| Record name | O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc DMNB-L-serine | |

CAS RN |

628280-43-3 |

Source

|

| Record name | O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

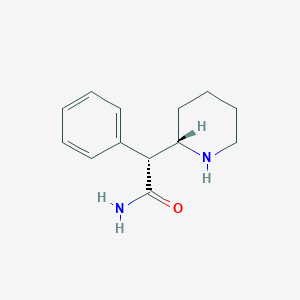

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)

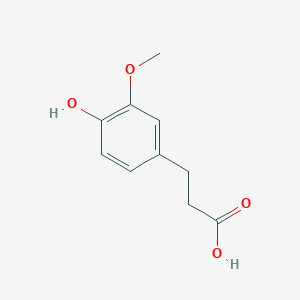

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)